

Mass Spectrometry of 4-Bromo-3-methylbenzaldehyde and its Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **4-Bromo-3-methylbenzaldehyde**

Cat. No.: **B1279091**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of **4-Bromo-3-methylbenzaldehyde** and its structurally related derivatives. By presenting experimental data from analogous compounds, this document aims to facilitate the identification and characterization of these molecules in complex matrices, aiding in drug development and metabolism studies.

Predicted Electron Ionization Mass Spectrometry of 4-Bromo-3-methylbenzaldehyde

While experimental mass spectral data for **4-Bromo-3-methylbenzaldehyde** is not readily available in public databases, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-established fragmentation of benzaldehydes and the observed patterns in its close structural analogs.

The molecular ion peak ($[M]^{+}$) is expected at m/z 198 and 200, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br) in an approximate 1:1 ratio. The primary fragmentation pathways are anticipated to involve the loss of a hydrogen atom, the formyl group, and the bromine atom, as well as rearrangements.

Key Predicted Fragments for **4-Bromo-3-methylbenzaldehyde**:

m/z (⁷⁹ Br/ ⁸¹ Br)	Predicted Fragment Ion	Formation Pathway
198/200	[C ₈ H ₇ BrO] ⁺	Molecular Ion (M ⁺)
197/199	[C ₈ H ₆ BrO] ⁺	Loss of H ⁻ from the aldehyde
169/171	[C ₈ H ₆ Br] ⁺	Loss of CHO ⁻ from the molecular ion
119	[C ₈ H ₇ O] ⁺	Loss of Br ⁻ from the molecular ion
91	[C ₇ H ₇] ⁺	Tropylium ion, from rearrangement and loss of Br ⁻ and CO
90	[C ₇ H ₆] ⁺	Loss of H ⁻ from the m/z 91 fragment
65	[C ₅ H ₅] ⁺	Fragmentation of the aromatic ring

Comparative Mass Spectra of Derivatives

To support the predicted fragmentation and provide a comparative framework, the experimental mass spectral data for several key derivatives are presented below. These compounds illustrate the influence of substituent position and type on the fragmentation pathways.

Table 1: Key Mass Fragments of **4-Bromo-3-methylbenzaldehyde** and its Derivatives

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Bromo-3-methylbenzaldehyde (Predicted)	198/200	197/199, 169/171, 119, 91, 90, 65
4-Bromobenzaldehyde	184/186	183/185, 155/157, 105, 77, 51
3-Methylbenzaldehyde	120	119, 91, 65
2-Bromobenzaldehyde	184/186	183/185, 155/157, 105, 77, 51
3-Bromobenzaldehyde	184/186	183/185, 155/157, 105, 77, 51

Note: Data for derivative compounds is sourced from the NIST WebBook.

Experimental Protocols

The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of aromatic aldehydes like **4-Bromo-3-methylbenzaldehyde** and its derivatives.

1. Sample Preparation:

- Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as dichloromethane or methanol.
- Serial Dilutions: Perform serial dilutions to create working standards at concentrations ranging from 1 to 100 µg/mL.
- Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

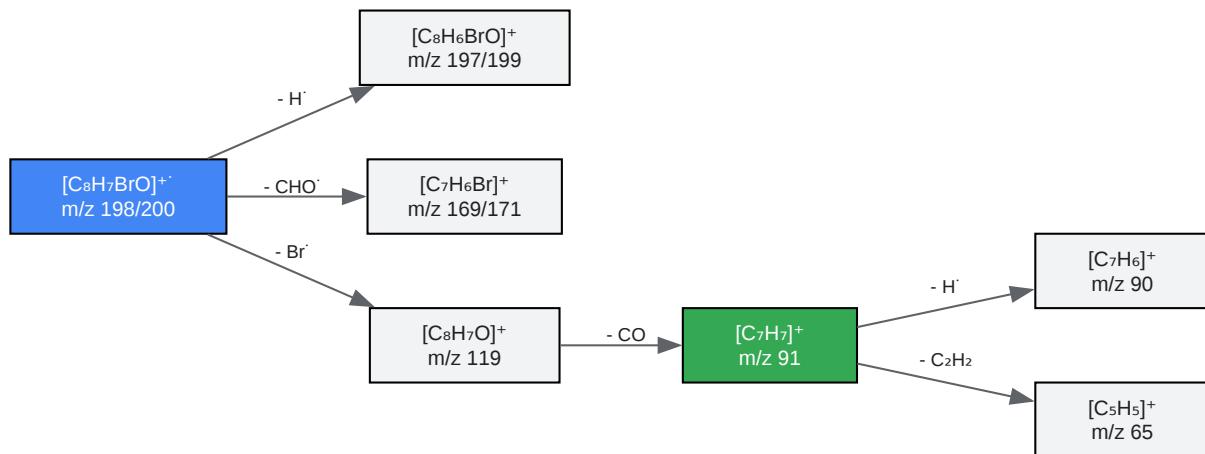
2. GC-MS Instrumentation and Conditions:

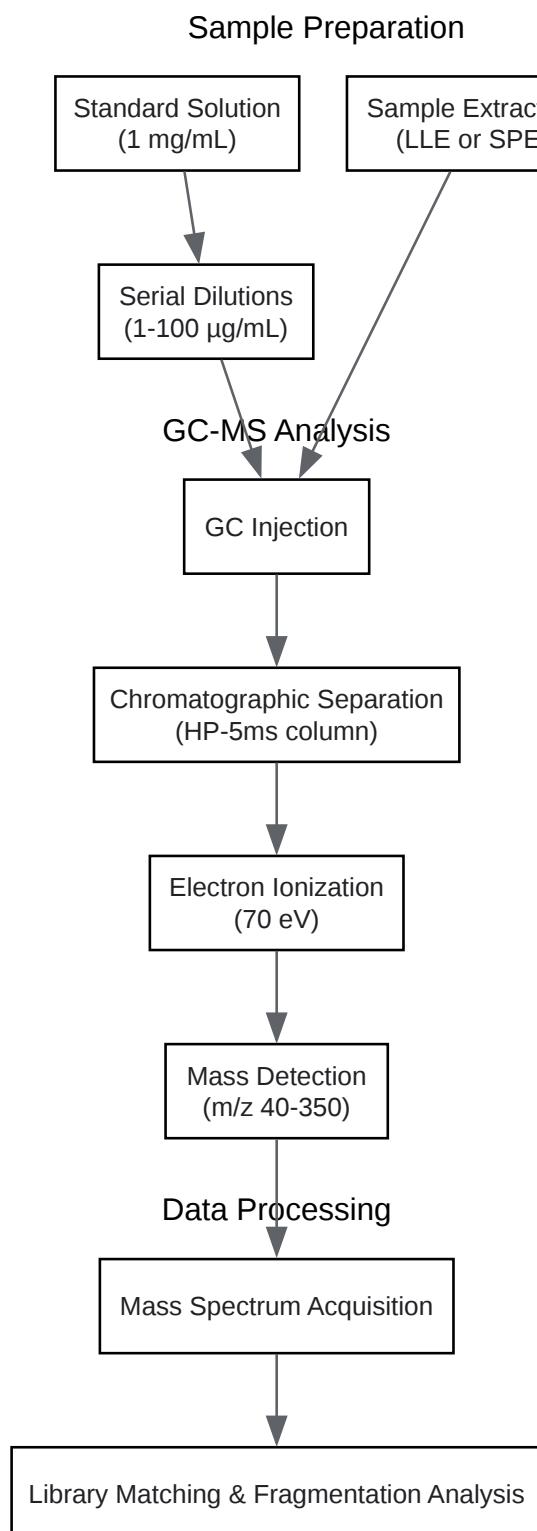
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 40-350.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of **4-Bromo-3-methylbenzaldehyde** and the experimental workflow for its analysis.



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